molecular formula C7H14N2 B033302 Hexahydrocyclopenta[c]pyrrol-2(1H)-amine CAS No. 54528-00-6

Hexahydrocyclopenta[c]pyrrol-2(1H)-amine

Cat. No. B033302
CAS RN: 54528-00-6
M. Wt: 126.2 g/mol
InChI Key: FJYWNYLUZBMVKI-UHFFFAOYSA-N
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Description

Hexahydrocyclopenta[c]pyrrol-2(1H)-amine, also known as HHPA, is a bicyclic amine that belongs to the class of cyclopenta[c]pyrrolamines . It is a mono-constituent substance of organic origin .


Synthesis Analysis

The synthesis of HHPA has been reported in the literature . One method involves the reaction of 3-amino-3-azabicyclo[3.3.0]octane hydrochloride with sodium acetate in water . The reaction conditions and yield may vary depending on the specific synthesis process .


Molecular Structure Analysis

The molecular formula of Hexahydrocyclopenta[c]pyrrol-2(1H)-amine is C7H14N2 . The exact mass is 126.115700 Da .


Physical And Chemical Properties Analysis

Hexahydrocyclopenta[c]pyrrol-2(1H)-amine has a molecular weight of 126.200 g/mol . It has a density of 1.0±0.1 g/cm3 and a boiling point of 188.0±9.0 °C at 760 mmHg . The flash point is 73.2±6.7 °C .

Scientific Research Applications

Synthesis of Cannabinoid Receptor Antagonists

Hexahydrocyclopenta[c]pyrrol-2(1H)-amine: is utilized in the synthesis of cannabinoid receptor antagonists . These antagonists are crucial for studying the endocannabinoid system and have potential therapeutic applications in treating obesity, addiction, and various psychiatric disorders.

properties

IUPAC Name

3,3a,4,5,6,6a-hexahydro-1H-cyclopenta[c]pyrrol-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H14N2/c8-9-4-6-2-1-3-7(6)5-9/h6-7H,1-5,8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FJYWNYLUZBMVKI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CN(CC2C1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40969748
Record name Hexahydrocyclopenta[c]pyrrol-2(1H)-amine
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

126.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Hexahydrocyclopenta[c]pyrrol-2(1H)-amine

CAS RN

54528-00-6
Record name N-Amino-3-azabicyclo[3.3.0]octane
Source CAS Common Chemistry
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Record name Hexahydrocyclopenta(c)pyrrol-2(1H)-amine
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Record name Hexahydrocyclopenta[c]pyrrol-2(1H)-amine
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Record name Hexahydrocyclopenta[c]pyrrol-2(1H)-amine
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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